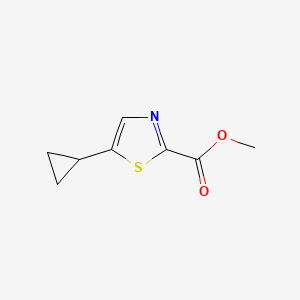
Methyl 5-cyclopropylthiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyclopropylthiazole-2-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor agents . The thiazole ring in this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclopropylthiazole-2-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in absolute ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring. The resulting product is then purified through standard organic synthesis techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often optimize reaction conditions to improve yield and reduce production costs. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropylthiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 5-cyclopropylthiazole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 5-cyclopropylthiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways. For instance, it can inhibit the synthesis of essential biomolecules in microbial cells, leading to antimicrobial effects . The compound’s ability to undergo electrophilic and nucleophilic substitution reactions also enables it to interact with different enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 5-cyclopropylthiazole-2-carboxylate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
methyl 5-cyclopropyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)7-9-4-6(12-7)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
GJKBSQYAOCKRRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(S1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















